2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride is a quaternary ammonium compound with a variety of applications in different fields. This compound is known for its high solubility in water and its ability to act as a surfactant, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride typically involves the reaction of trimethylamine with 3-chloro-2-hydroxypropyl chloride under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through crystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is often subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiol form using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Sodium hydroxide, methanol, and reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride involves its ability to interact with biological membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt microbial cell walls, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- Cetyltrimethylammonium bromide
- Cetylpyridinium chloride
Comparison: Compared to these similar compounds, 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride is unique due to its thiol group, which imparts additional reactivity and functionality. This makes it particularly useful in applications requiring redox activity or thiol-specific interactions .
Properties
CAS No. |
113679-28-0 |
---|---|
Molecular Formula |
C6H16ClNOS |
Molecular Weight |
185.72 g/mol |
IUPAC Name |
(2-hydroxy-3-sulfanylpropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H15NOS.ClH/c1-7(2,3)4-6(8)5-9;/h6,8H,4-5H2,1-3H3;1H |
InChI Key |
FJXOFKZSUHZEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(CS)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.